Methylbenzopyrene
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Overview
Description
Methylbenzopyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(e)pyrene, where a methyl group is attached to the pyrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzopyrene can be synthesized through various methods, including the cyclodehydrogenation of appropriate precursors. One common method involves the use of pyrene as a starting material, which undergoes methylation and subsequent cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylbenzopyrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
Methylbenzopyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studies have investigated its interactions with biological molecules and its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a model compound for studying the effects of PAHs on human health.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methylbenzopyrene involves its interaction with cellular components, leading to various biochemical effects. One key pathway is the activation of the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification processes. This compound can also undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzo(e)pyrene: The parent compound without the methyl group.
Benzo(a)pyrene: Another PAH with a different ring structure.
Pyrene: A simpler PAH with fewer fused rings.
Uniqueness
Methylbenzopyrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can affect its interactions with enzymes, receptors, and other molecules, making it distinct from its parent compound and other similar PAHs .
Properties
CAS No. |
80251-98-5 |
---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
8-methylbenzo[e]pyrene |
InChI |
InChI=1S/C21H14/c1-13-9-10-15-12-11-14-5-4-8-18-16-6-2-3-7-17(16)19(13)21(15)20(14)18/h2-12H,1H3 |
InChI Key |
XDJHCQPWMRCILL-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |
80251-98-5 | |
Synonyms |
1-MBEP 1-methylbenzo(e)pyrene |
Origin of Product |
United States |
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